2-pyridin-4-yl-1H-indole-3-carbaldehyde
Overview
Description
2-Pyridin-4-yl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C14H10N2O . It is a member of the indole family, which are ideal precursors for the synthesis of active molecules .
Synthesis Analysis
The synthesis of indole and pyrimidine containing compounds has been done using the principle of Biginelli condensation reaction . Indole-3-carbaldehyde was prepared by formylation of indole (Vilsmeier Haack reaction) using dimethylformamide and phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of 2-Pyridin-4-yl-1H-indole-3-carbaldehyde consists of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are known to participate in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Scientific Research Applications
Synthesis of Functional Derivatives
A study by Dotsenko et al. (2018) involved the sequential reaction of indole-3-carbaldehyde with cyanothioacetamide and KOH, leading to the formation of potassium 6-amino-4-(1H-indol-3-yl)-3,5-dicyanopyridine-2-thiolate. This process yielded new functional derivatives of 3-(pyridine-4-yl)-1H-indole, demonstrating the compound's utility in synthetic chemistry (Dotsenko et al., 2018).
Catalyst Development
Singh et al. (2017) synthesized derivatives of 1-pyridin-2-ylmethyl-1H-indole-3-carbaldehyde and used them to create palladacycles that served as efficient catalysts in Suzuki–Miyaura coupling and the allylation of aldehydes. This highlights the role of 2-pyridin-4-yl-1H-indole-3-carbaldehyde in developing novel catalysts (Singh et al., 2017).
Applications in Organic Synthesis
Dyachenko et al. (2018) utilized Knoevenagel condensations of 1H-indole-3-carbaldehyde to synthesize various substituted 3-(1H-indol-3-yl)acrylonitriles and acrylamides. These compounds were then used in the synthesis of diverse derivatives containing an indole fragment, indicating the compound's versatility in organic synthesis (Dyachenko et al., 2018).
Metal Complex Synthesis
Kanoongo et al. (1990) reported the synthesis of Schiff bases by the condensation of various aldehydes, including 2-pyridine carbaldehyde, with semicarbazide hydrochloride. These Schiff bases, when reacted with tungsten oxotetrachloride, yielded metal complexes, underscoring the potential of 2-pyridin-4-yl-1H-indole-3-carbaldehyde in the formation of metal complexes (Kanoongo et al., 1990).
properties
IUPAC Name |
2-pyridin-4-yl-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-9-12-11-3-1-2-4-13(11)16-14(12)10-5-7-15-8-6-10/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHOIBQSZZQGPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378028 | |
Record name | 2-(Pyridin-4-yl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyridin-4-yl-1H-indole-3-carbaldehyde | |
CAS RN |
590390-88-8 | |
Record name | 2-(Pyridin-4-yl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.